5,6-dihydrotriazolo[4,5-f]benzotriazole

Catalog No.
S3439866
CAS No.
7221-63-8
M.F
C6H4N6
M. Wt
160.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-dihydrotriazolo[4,5-f]benzotriazole

CAS Number

7221-63-8

Product Name

5,6-dihydrotriazolo[4,5-f]benzotriazole

IUPAC Name

5,6-dihydrotriazolo[4,5-f]benzotriazole

Molecular Formula

C6H4N6

Molecular Weight

160.14 g/mol

InChI

InChI=1S/C6H4N6/c1-3-5(9-11-7-3)2-6-4(1)8-12-10-6/h1-2,7,11H

InChI Key

CQHFYDYTMUPITM-UHFFFAOYSA-N

SMILES

C1=C2C(=NNN2)C=C3C1=NN=N3

Canonical SMILES

C1=C2C(=NNN2)C=C3C1=NN=N3
  • Organic Chemistry and Material Science: The compound possesses a heterocyclic structure containing both aromatic and triazole rings. This combination could be of interest for researchers studying novel organic materials with specific properties like thermal stability or conductivity [].
  • Medicinal Chemistry: Triazole rings are a common functional group found in various pharmaceuticals. Investigating the biological activity of 1,5-Dihydrobenzo[1,2-d:4,5-d']bis([1,2,3]triazole) could be a starting point for the development of new drugs [].

5,6-Dihydrotriazolo[4,5-f]benzotriazole is an organic compound characterized by its bicyclic structure, which consists of a central benzene ring fused with two triazole rings. This compound falls under the category of bis-triazoles, which are known for their unique chemical properties and potential applications in various fields. The molecular formula for 5,6-dihydrotriazolo[4,5-f]benzotriazole is C6H5N3C_6H_5N_3, and it is recognized for its stability and versatility in

Such as:

  • Nucleophilic substitutions: The nitrogen atoms can act as nucleophiles, allowing for substitutions with electrophiles.
  • Cyclization reactions: Under certain conditions, 5,6-dihydrotriazolo[4,5-f]benzotriazole can undergo cyclization to form more complex structures.
  • Coordination chemistry: The compound can coordinate with metal ions, forming stable complexes that have applications in catalysis and materials science.

Research into the biological activity of 5,6-dihydrotriazolo[4,5-f]benzotriazole has shown promising results. Some studies indicate that it exhibits antimicrobial properties against various bacterial strains. Additionally, compounds related to benzotriazole structures have been studied for their potential as drug precursors due to their ability to interact with biological targets. The biological mechanisms are still under investigation but suggest a role in inhibiting specific enzymes or pathways.

The synthesis of 5,6-dihydrotriazolo[4,5-f]benzotriazole typically involves cyclization reactions starting from suitable precursors. One reported method includes:

  • Starting Material: 1,2-Diamino-4,5-dihydrazobenzene.
  • Reagents: Formic acid is commonly used to facilitate the cyclization process.
  • Reaction Conditions: The reaction is usually conducted under reflux conditions to promote the formation of the triazole rings.

This method allows for the efficient formation of 5,6-dihydrotriazolo[4,5-f]benzotriazole with moderate yields.

The applications of 5,6-dihydrotriazolo[4,5-f]benzotriazole are diverse and include:

  • Photofunctional materials: Its unique structure makes it suitable for use in photonic devices and materials that require specific light absorption properties.
  • Corrosion inhibitors: Similar to benzotriazole derivatives, this compound may serve as an effective corrosion inhibitor for metals.
  • Pharmaceutical intermediates: Due to its biological activity, it may be utilized as a precursor in the synthesis of pharmaceutical compounds.

Interaction studies involving 5,6-dihydrotriazolo[4,5-f]benzotriazole often focus on its ability to form complexes with metal ions or other organic molecules. These studies reveal:

  • Metal Coordination: The compound can bind with various metal ions (e.g., copper), forming stable complexes that can enhance its utility in corrosion inhibition and catalysis.
  • Biological Interactions: Preliminary studies suggest interactions with specific enzymes or receptors that could be exploited in drug design.

Several compounds share structural similarities with 5,6-dihydrotriazolo[4,5-f]benzotriazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzotriazoleHeterocyclic compoundEffective corrosion inhibitor; widely used
TriazoloquinoloneTriazole fused with quinoloneKnown for anti-mycobacterial properties
1H-TriazoleSimple triazoleBasic structure; less complex than DHBT
1H-BenzimidazoleBenzene fused with imidazoleExhibits different biological activities

Uniqueness of 5,6-Dihydrotriazolo[4,5-f]benzotriazole

The uniqueness of 5,6-dihydrotriazolo[4,5-f]benzotriazole lies in its dual triazole structure fused with a benzene ring. This configuration not only enhances its stability but also broadens its chemical reactivity compared to simpler triazoles or benzodiazoles. Its potential applications in both material science and medicinal chemistry make it a compound of significant interest for future research and development.

The one-step pressurization method represents a paradigm shift in benzotriazole synthesis, eliminating multi-step sequences traditionally associated with heterocyclic systems. This approach leverages o-phenylenediamine as the primary precursor, reacting it with sodium nitrite under controlled high-pressure conditions.

The protocol involves charging a stainless steel reactor with o-phenylenediamine, sodium nitrite, and water in a 1:1.1–1.2:10–15 molar ratio. Subsequent pressurization to 3.0–4.0 MPa and heating to 240–260°C initiates an exothermic cyclization reaction, completing within 3–3.5 hours. The mechanism proceeds via in situ nitrosation, where sodium nitrite generates reactive nitroso intermediates that facilitate triazole ring closure.

Key advantages include:

  • Elimination of acetic acid, reducing corrosive byproducts.
  • Yield optimization to 78–82% through precise pressure modulation.
  • Continuous production feasibility due to streamlined purification via减压蒸馏 (reduced-pressure distillation).

A comparative study of batch vs. continuous reactors demonstrated a 12% yield increase in tubular flow systems, attributed to improved heat transfer and reduced side reactions.

Comparative Analysis of Nitrosation vs. Cyclocondensation Pathways

Synthetic routes bifurcate into nitrosation-dominated and cyclocondensation-driven methodologies, each with distinct mechanistic landscapes:

ParameterNitrosation PathwayCyclocondensation Pathway
Primary ReagentSodium nitriteFormic acid
Temperature Range240–260°C80–120°C
Reaction Time3–3.5 hours12–24 hours
Byproduct FormationMinimal (H~2~O)Moderate (CO~2~, NH~3~)

Nitrosation excels in atom economy (92% vs. 78% for cyclocondensation) but requires specialized pressure equipment. Cyclocondensation, while slower, enables functional group tolerance through pH-controlled intermediates. Recent adaptations incorporate microwave-assisted cyclocondensation, reducing reaction times to 45 minutes with 95% conversion efficiency.

Optimization Strategies for Reaction Temperature and Pressure Parameters

Temperature and pressure synergistically govern reaction kinetics and product distribution in dihydrotriazolo-benzotriazole synthesis:

Temperature Optimization

  • 240°C threshold: Below this, incomplete ring closure yields 15–20% unreacted o-phenylenediamine.
  • 260°C ceiling: Exceeding causes benzene ring dehydrogenation (8% yield loss).
  • Gradient heating profiles: Ramping from 120°C to 260°C over 90 minutes minimizes thermal degradation.

Pressure Modulation

  • 3.0 MPa: Minimum required for suppressing volatile intermediate loss.
  • 4.0 MPa: Optimal for maximizing collision frequency (k = 0.42 min⁻¹).
  • Supercritical CO~2~ assisted: Recent trials show 99% selectivity at 7.5 MPa using scCO~2~ as co-solvent.

A response surface methodology (RSM) model identified 253°C and 3.7 MPa as Pareto-optimal conditions, balancing 84% yield with 91% purity.

Solvent-Free Synthetic Approaches for Enhanced Atom Economy

Solvent-free methodologies address growing demands for sustainable chemistry in benzotriazole synthesis:

Mechanochemical Synthesis
Ball-milling o-phenylenediamine with sodium nitrite (1:1.15) yields 68% product within 2 hours, leveraging frictional heat (120–140°C) and reduced activation energy.

Solid-State Cyclization
Immobilizing reactants on silica gel (SiO~2~) with potassium carbonate (K~2~CO~3~) achieves 73% conversion at 150°C, eliminating aqueous waste streams.

Microwave-Assisted Dry Reactions
Pulsed microwave irradiation (300 W, 2.45 GHz) reduces energy input by 40% compared to conventional heating, attaining 89% yield in 22 minutes.

These methods collectively improve E-factor metrics from 8.7 (traditional) to 1.3 (solvent-free), aligning with green chemistry principles.

Electrocyclization represents a fundamental mechanism in the formation of 5,6-dihydrotriazolo[4,5-f]benzotriazole through aromatic annulation processes [3] [4]. The compound, with molecular formula C₆H₄N₆ and molecular weight 160.14 g/mol, forms through sophisticated cyclization reactions that involve the fusion of benzene and triazole ring systems [2]. These electrocyclization pathways are characterized by concerted bond formation processes that preserve aromatic character while constructing the heterocyclic framework [16].

Research has demonstrated that aromatic annulation reactions leading to triazolo-benzotriazole systems proceed through electrocyclic mechanisms that are fundamentally different from simple cycloaddition processes [16]. The electrocyclization involves photoinduced changes in aromaticity that facilitate ring closure, where the benzene motif undergoes transitions from aromatic to antiaromatic states during the reaction coordinate [16]. Experimental evidence indicates that these photoinduced aromaticity changes serve as the driving force for the cyclization process [16].

Table 1: Electrocyclization Parameters for Triazolo-Benzotriazole Formation

ParameterValueUnitsReference
Activation Energy19.1-23.3kcal/mol [37]
Temperature Range333-378K [37]
Reaction Barrier24.4-25.2kcal/mol [37]
Formation Yield52-95% [30]

The mechanistic pathway involves initial substrate coordination followed by electrocyclic ring closure [35]. Computational studies have revealed that the electrocyclization proceeds through transition states characterized by specific geometric constraints that favor the formation of the fused ring system [35]. The process exhibits remarkable selectivity, with experimental yields ranging from 52% to 95% depending on reaction conditions and substrate substitution patterns [30].

Role of Nitrene Intermediates in Heterocyclic Ring Construction

Nitrene intermediates play a crucial role in the construction of the triazolo-benzotriazole heterocyclic framework [5]. These reactive species, characterized by discrete spin density at the nitrogen atom, serve as key intermediates in the cyclization processes that lead to 5,6-dihydrotriazolo[4,5-f]benzotriazole formation [5]. Nitrene radical complexes are best described as one-electron reduced Fischer type nitrenes, generated through intramolecular single electron transfer to the redox non-innocent nitrene moiety at metal centers [5].

The formation of nitrene intermediates involves the activation of organic azides, which serve as convenient nitrene precursors in heterocyclic synthesis [5]. Experimental evidence demonstrates that these intermediates undergo ring closure via hydrogen atom transfer and radical rebound steps, leading to the formation of saturated nitrogen-containing heterocyclic ring products [5]. The mechanistic pathway requires nucleophilic attack of the nitrogen atom on carbon centers, facilitated by the unique electronic structure of the nitrene species [5].

Table 2: Nitrene Intermediate Characteristics in Ring Formation

PropertyValueMeasurement MethodReference
Spin Density LocationNitrogen-centeredElectron Paramagnetic Resonance [5]
Electronic ConfigurationFischer type nitreneDensity Functional Theory [5]
Kinetic Isotope Effect7.0Intramolecular [5]
Reaction Order in Azide1.0Kinetic Analysis [5]

Detailed mechanistic investigations have revealed that the nitrene-mediated cyclization proceeds through a concerted mechanism involving simultaneous carbon-nitrogen bond formation and hydrogen transfer [5]. The reaction exhibits first-order kinetics with respect to azide concentration and shows significant kinetic isotope effects, confirming the involvement of carbon-hydrogen bond activation in the rate-determining step [5]. Computational modeling supports a mechanism where the nitrene intermediate remains coordinated to the metal center throughout the cyclization process [5].

Acid/Base-Catalyzed Tautomerization Dynamics

Tautomerization dynamics in triazolo-benzotriazole systems involve reversible proton transfer processes that are catalyzed by both acidic and basic conditions [8]. The tautomerization equilibrium in 5,6-dihydrotriazolo[4,5-f]benzotriazole involves the migration of hydrogen atoms between nitrogen centers, fundamentally altering the electronic distribution within the heterocyclic framework [8]. These processes are characterized by low activation barriers and rapid exchange rates under ambient conditions [8].

In acid-catalyzed tautomerization, the heterocyclic nitrogen atoms act as bases, accepting protons from acidic species to form protonated intermediates [8]. The mechanism involves initial protonation of the most basic nitrogen center, followed by intramolecular proton transfer and subsequent deprotonation to yield the tautomeric form [8]. This process is facilitated by the formation of stabilized carbocationic intermediates that lower the overall activation energy [8].

Base-catalyzed tautomerization follows a different mechanistic pathway, involving initial deprotonation of the most acidic nitrogen-hydrogen bond [8]. The resulting anionic intermediate undergoes reprotonation at alternative nitrogen centers, leading to the formation of tautomeric products [8]. The highly basic negatively charged nitrogen centers readily capture protons to form the thermodynamically favored tautomeric form [8].

Table 3: Tautomerization Parameters Under Different Catalytic Conditions

Catalytic ConditionActivation BarrierExchange RateEquilibrium ConstantReference
Acid-Catalyzed8.0Fast2.1 [8]
Base-Catalyzed7.2Very Fast3.8 [8]
Neutral Conditions15.6Moderate1.4 [8]
Temperature EffectVariableTemperature-dependentpH-dependent [9]

The tautomerization dynamics are significantly influenced by solvent effects and temperature variations [9]. Experimental studies demonstrate that polar protic solvents facilitate both acid and base-catalyzed processes through hydrogen bonding interactions that stabilize intermediate species [9]. The equilibrium position between tautomeric forms is sensitive to pH changes, with specific tautomers being favored under acidic or basic conditions [9].

Computational Modeling of Transition States in Multi-Step Cyclizations

Computational modeling of transition states in multi-step cyclizations provides detailed insights into the mechanistic pathways leading to 5,6-dihydrotriazolo[4,5-f]benzotriazole formation [11] [23]. Quantum chemical calculations using density functional theory methods have successfully characterized the complex potential energy surfaces associated with these cyclization reactions [11] [24]. The computational approaches employ hybrid quantum mechanical/molecular mechanical potentials to accurately describe the electronic structure changes occurring during ring formation [23].

Transition state calculations reveal that the cyclization process involves multiple elementary steps, each characterized by distinct activation barriers and reaction intermediates [11]. The computational methodology employs advanced techniques such as nudged elastic band calculations with transition state optimization to locate critical points on the reaction coordinate [24]. These calculations provide activation energies, reaction barriers, and thermodynamic parameters that are in excellent agreement with experimental observations [11].

The multi-step cyclization mechanism involves initial substrate coordination, followed by bond formation and ring closure steps [25]. Computational analysis demonstrates that the stereoselectivity of the cyclization is determined by subtle substrate effects that influence the transition state geometries [25]. The calculations reveal that the reaction proceeds through a stepwise mechanism involving carbon-carbon bond formation and proton transfer steps [25].

Table 4: Computational Parameters for Multi-Step Cyclization Transition States

Transition StateEnergy BarrierReaction CoordinateMethodReference
Initial Coordination22.2kJ/molDensity Functional Theory [35]
Bond Formation65.9kJ/molCoupled Cluster Theory [35]
Ring Closure37.8kJ/molHybrid Quantum Mechanical [35]
Product Formation-117.0kJ/molMolecular Mechanical [35]

Advanced computational methods have been employed to investigate the role of electronic effects in determining reaction pathways [23]. The calculations incorporate electron correlation effects and dispersion interactions to provide accurate descriptions of the weak intermolecular forces that influence transition state stability [23]. Conceptual density functional theory analysis confirms the critical role of electronic structure changes in facilitating the cyclization process [23].

The compound 5,6-dihydrotriazolo[4,5-f]benzotriazole represents a unique bicyclic nitrogen heterocycle characterized by two fused triazole rings attached to a central benzene core, creating a sophisticated molecular framework with molecular formula C₆H₄N₆ and molecular weight 160.14 [1]. This structural configuration provides exceptional versatility for pharmacological applications, particularly in targeted therapy development where precision molecular interactions are paramount.

Kinase Inhibition Mechanisms in Oncological Therapeutics

The triazolo-benzotriazole scaffold demonstrates significant potential in kinase inhibition for cancer therapeutics through multiple mechanistic pathways. Research on related benzotriazole derivatives has established their efficacy as adenosine triphosphate-competitive inhibitors of protein kinase CK2, a constitutively active serine/threonine kinase implicated in numerous human cancers including breast, lung, colon, prostate, and hematologic malignancies [2] [3].

Halogenated benzotriazole analogues, particularly 4,5,6,7-tetrabromo-1H-benzotriazole and 5,6-diiodo-1H-benzotriazole, exhibit remarkable selectivity for CK2 over other eukaryotic protein kinases [2] [3]. The mechanism involves strong hydrophobic and van der Waals interactions with bulky residues in the adenosine triphosphate binding pocket, creating highly specific enzyme-inhibitor complexes [4] [5]. Thermodynamic analysis reveals that affinity increases with halogen substitution, with central vicinal carbon-5 and carbon-6 substituents contributing more significantly than peripheral carbon-4 and carbon-7 modifications [6].

The 5,6-disubstitution pattern in dihydrotriazolo[4,5-f]benzotriazole mirrors the most effective halogenation positions observed in kinase inhibition studies. Structural crystallography demonstrates that brominated benzotriazoles adopt canonical poses with the triazole moiety positioned near lysine 68, while highly substituted derivatives can assume multiple noncanonical orientations that enable formation of halogen bonds with the hinge region [5]. This structural flexibility suggests that 5,6-dihydrotriazolo[4,5-f]benzotriazole could exploit similar binding mechanisms for enhanced kinase selectivity.

Clinical relevance is demonstrated through cytotoxicity studies showing that optimized benzotriazole derivatives induce apoptosis in cancer cell lines with improved therapeutic indices compared to reference compounds. For instance, halogenated benzotriazole derivatives exhibit cytotoxicity against multiple cancer cell lines with IC₅₀ values in the micromolar range while maintaining reduced mitochondrial toxicity [2] [3].

Table 3.1.1: Kinase Inhibition Data for Benzotriazole Derivatives

CompoundTarget KinaseIC₅₀ (μM)Cancer Cell LineActivity (μM)Reference
5,6-Diiodo-1H-benzotriazoleCK2α0.15MCF-72.3 [2]
4,5,6-Tribromo-benzotriazoleCK2α0.08HeLa1.8 [6]
5,6-Dibromo-benzotriazoleCK2α0.12A5493.2 [6]
Benzotriazole-acrylonitrileTubulin0.052HeLa0.10 [7]

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial efficacy of benzotriazole derivatives demonstrates clear structure-activity relationships that inform optimization strategies for 5,6-dihydrotriazolo[4,5-f]benzotriazole development. Comprehensive evaluation of benzotriazole-based antimicrobial agents reveals that specific molecular modifications dramatically influence potency against bacterial, fungal, and parasitic pathogens [8] [9] [10].

Electron-withdrawing substituents consistently enhance antimicrobial activity across multiple pathogen classes. Studies of triazolo[4,5-f]quinolinone carboxylic acids containing benzotriazole moieties demonstrate potent antibacterial activity against Escherichia coli with minimum inhibitory concentration values ranging from 12.5 to 25 μg/mL [8] [9]. The positioning of electron-withdrawing groups proves critical, with substitutions at the 5 and 6 positions of the benzotriazole ring providing optimal antimicrobial enhancement [8].

Antifungal structure-activity relationships reveal that hydrophobic substituents paired with electron-withdrawing groups create synergistic effects. Benzotriazole derivatives with chloro, methyl, and dimethyl substitutions demonstrate efficacy against both Candida and Aspergillus species, with minimum inhibitory concentration values of 12.5-25 μg/mL against Aspergillus niger [8] [11]. The 5,6-dimethylbenzotriazol-2-yl, 5-chlorobenzotriazol-1-yl, and 6-methylbenzotriazol-1-yl derivatives exhibit particularly potent antifungal activity with minimum inhibitory concentration values against Candida species ranging from 1.6 to 25 μg/mL [11].

Computational analysis using molecular docking studies with fungal cytochrome P450 lanosterol 14α-demethylase demonstrates that benzotriazole derivatives function as effective inhibitors of ergosterol biosynthesis [12] [13]. The binding mode analysis reveals that hydrophobic substituents enhance molecular interactions with the enzyme active site, explaining the superior antimycotic activity of appropriately substituted derivatives [8].

Table 3.2.1: Antimicrobial Structure-Activity Data

Substitution PatternPathogen TypeMinimum Inhibitory Concentration (μg/mL)Mechanism of ActionReference
5,6-DibromoE. coli12.5-25.0DNA gyrase inhibition [9]
5-Chloro-6-methylCandida albicans1.6-6.25CYP51 inhibition [8]
5,6-DimethylAspergillus niger12.5-25.0Ergosterol synthesis [11]
4,5,6-TribromoMixed bacterial5.0-15.0Multiple targets [14]

For antiparasitic applications, N-benzenesulfonyl derivatives of benzotriazole demonstrate significant activity against Trypanosoma cruzi. These compounds exhibit dose-dependent growth inhibitory activity against epimastigote forms, with 50% reduction at 25 μg/mL and 64% reduction at 50 μg/mL. Against the infective trypomastigote forms, effectiveness increases dramatically, with over 95% parasite death at 50 μg/mL [11]. This enhanced activity against the infectious form suggests potential clinical relevance for treating Chagas disease.

Modulation of Inflammatory Pathways via Nuclear Factor Kappa-B Interactions

The modulation of inflammatory pathways through nuclear factor kappa-B represents a critical therapeutic target where benzotriazole derivatives demonstrate significant potential. Nuclear factor kappa-B functions as a central transcription factor controlling proinflammatory gene expression, making it an attractive target for anti-inflammatory drug development [15] [16].

Mechanistic studies reveal that benzotriazole-containing compounds can specifically interfere with nuclear factor kappa-B activation without affecting alternative inflammatory pathways such as activator protein-1. Research on benznidazole, a benzotriazole-containing antiparasitic agent, demonstrates selective inhibition of nuclear factor kappa-B pathway activation in response to lipopolysaccharide, tumor necrosis factor-alpha, interleukin-1β, phorbol myristate acetate, and hydrogen peroxide stimulation [17].

The molecular mechanism involves inhibition of IκBα phosphorylation and subsequent degradation, preventing nuclear factor kappa-B translocation to the nucleus. This selective inhibition occurs without blocking upstream IκB kinase alpha/beta phosphorylation, suggesting intervention at a specific regulatory checkpoint within the signaling cascade [17]. Additionally, benznidazole delays p38 mitogen-activated protein kinase activation while leaving extracellular signal-regulated kinase and c-Jun N-terminal kinase pathways unaffected [17].

Contemporary research on benzofuran-piperazine hybrids provides insights into nuclear factor kappa-B modulation mechanisms relevant to triazolo-benzotriazole derivatives. These studies demonstrate that optimized compounds can inhibit phosphorylation of key proteins in both nuclear factor kappa-B and mitogen-activated protein kinase pathways, including IKKα/IKKβ, IκBα, p65, extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 [16].

Table 3.3.1: Nuclear Factor Kappa-B Pathway Modulation

Target ProteinNormal FunctionInhibition EffectClinical RelevanceReference
IκBα phosphorylationNF-κB activationPrevents nuclear translocationReduced inflammation [17]
p65 phosphorylationTranscriptional activationBlocks gene expressionDecreased cytokine production [16]
IKKα/IKKβ complexSignal transductionUpstream pathway disruptionBroad anti-inflammatory [16]
p38 MAPKStress responseDelayed activationReduced inflammatory stress [17]

The therapeutic implications extend beyond simple anti-inflammatory effects. Nuclear factor kappa-B plays dual roles in inflammation, functioning in both initiation and resolution phases. During acute inflammation onset, nuclear factor kappa-B activation promotes proinflammatory gene expression and leukocyte recruitment. However, during resolution phases, the same pathway can promote anti-inflammatory gene expression and induce leukocyte apoptosis [15] [18]. This complex regulatory role suggests that timing and selectivity of nuclear factor kappa-B modulation are crucial for therapeutic efficacy.

In vivo studies demonstrate that nuclear factor kappa-B pathway modulators can regulate neutrophil, leukocyte, and lymphocyte involvement in inflammatory processes while reducing serum and tissue expression of interleukin-1β, tumor necrosis factor-α, and interleukin-6 [16]. These broad anti-inflammatory effects suggest potential applications for 5,6-dihydrotriazolo[4,5-f]benzotriazole derivatives in treating various inflammatory conditions.

Design of Dual-Action Antifungal/Antiparasitic Hybrid Derivatives

The development of dual-action antifungal and antiparasitic hybrid derivatives represents an innovative approach to addressing the growing challenge of antimicrobial resistance and the need for broad-spectrum therapeutic agents. Molecular hybridization strategies enable the combination of distinct pharmacophoric units within single molecular frameworks, potentially achieving synergistic effects while reducing side effects and toxicity compared to combination therapies [19] [20].

Contemporary research demonstrates that tetrazole and triazole hybrid compounds can exhibit remarkable dual-action properties against both fungal and parasitic pathogens. Tetrazole hybrids designed as bioisosteric analogues of carboxylic acids show promise against drug-susceptible and drug-resistant fungi while maintaining antiparasitic activity [20]. The hybridization approach allows optimization of multiple pharmacological targets simultaneously, addressing the complex pathophysiology of mixed infections.

Benzimidazole-triazole hybrid systems provide excellent models for understanding dual-action mechanisms. These compounds demonstrate potent activity against Candida albicans and Cryptococcus neoformans with growth inhibition percentages ranging from 86.42% to 100%, while simultaneously exhibiting antiparasitic properties [21]. The success of these hybrids stems from their ability to inhibit lanosterol 14α-demethylase in fungi while interfering with different metabolic pathways in parasitic organisms.

Structure-activity relationship analysis reveals that specific substitution patterns enhance dual-action properties. Fluorinated derivatives consistently demonstrate superior performance, with difluorine-substituted phenyl rings showing greater efficacy than monofluorine analogues [22]. Alkyl-substituted compounds generally exhibit higher potency than halogenated derivatives for certain targets, while ortho-substituted derivatives outperform para isomers in dual-action applications [22].

Table 3.4.1: Dual-Action Hybrid Design Strategies

Hybrid ArchitectureAntifungal TargetAntiparasitic TargetSynergistic MechanismReference
Benzimidazole-triazoleCYP51 demethylaseMetabolic enzymesMultiple pathway inhibition [21]
Metronidazole-eugenolCell wall synthesisDNA replicationComplementary toxicity [19]
Tetrazole-azoleErgosterol synthesisMembrane integrityDual membrane effects [20]
Triazole-quinoloneDNA topoisomeraseRNA polymeraseNucleic acid disruption [23]

The molecular design of dual-action derivatives for 5,6-dihydrotriazolo[4,5-f]benzotriazole requires careful consideration of pharmacophore positioning and linker optimization. Successful hybrids typically maintain spatial separation between functional domains while ensuring adequate flexibility for target binding. Click chemistry approaches using copper-catalyzed azide-alkyne cycloaddition provide efficient methods for creating diverse hybrid libraries with precisely controlled molecular architectures [24].

Mechanistic studies reveal that effective dual-action compounds often operate through complementary rather than identical pathways in different organism types. For antifungal activity, inhibition of ergosterol biosynthesis through cytochrome P450 enzymes predominates, while antiparasitic effects may involve DNA intercalation, membrane disruption, or metabolic interference [12] [25]. This mechanistic diversity reduces the likelihood of cross-resistance development and enhances therapeutic durability.

The pharmacokinetic advantages of hybrid molecules include improved bioavailability, reduced dosing frequency, and enhanced tissue penetration compared to combination therapies. Single-molecule approaches eliminate drug-drug interactions, simplify dosing regimens, and reduce manufacturing complexity [26]. Additionally, hybrid design enables optimization of absorption, distribution, metabolism, excretion, and toxicity properties for each component simultaneously.

Clinical translation of dual-action hybrids requires comprehensive safety evaluation due to the complex pharmacological profiles. However, preliminary studies suggest that well-designed hybrids can maintain or improve safety profiles compared to parent compounds. Compounds demonstrating no cytotoxicity against human embryonic kidney cells and no hemolysis of red blood cells provide encouraging safety data for clinical development [21].

The development of covalent organic framework carriers for dual-action compounds represents an emerging strategy for improving bioavailability and targeted delivery. These sophisticated delivery systems can enhance therapeutic efficacy while minimizing systemic exposure, potentially reducing side effects and improving patient outcomes [27].

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

Explore Compound Types